N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
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Overview
Description
The compound contains several functional groups, including a difluorobenzo[d]thiazol-2-yl group, a morpholinoethyl group, and a phenoxyacetamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the difluorobenzo[d]thiazol-2-yl group could potentially introduce aromatic character into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group might be susceptible to hydrolysis, while the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Characterization
- The development of methodologies for determining thiol groups using specific reagents highlights the importance of chemical synthesis in creating compounds for analytical applications (Srivastava & Bose, 1977).
- Studies on the synthesis of linezolid-like molecules and their antimicrobial activities demonstrate the role of chemical synthesis in developing new antibacterial agents (Başoğlu et al., 2012).
Biological Activity and Pharmaceutical Applications
- Research into the formation of N-heterocyclic carbenes and their complexes illustrates the exploration of novel compounds for potential pharmaceutical applications (Liu et al., 2016).
- The synthesis and evaluation of novel compounds for their antifungal activity contribute to the development of new antifungal agents, showcasing the pharmaceutical application of chemical compounds (Zhou et al., 2013).
- A study on the synthesis of novel antibacterial agents containing specific chemical linkages underlines the importance of chemical synthesis in addressing antibiotic resistance (Bhoi et al., 2015).
Mechanism of Action
Future Directions
Future research could focus on elucidating the compound’s properties, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to investigate its potential therapeutic effects .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S.ClH/c22-15-12-17(23)20-18(13-15)30-21(24-20)26(7-6-25-8-10-28-11-9-25)19(27)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVULYBSBHHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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